1-isocyanatocyclohexane-1-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
52161-44-1 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-isocyanatocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C8H10N2O/c9-6-8(10-7-11)4-2-1-3-5-8/h1-5H2 |
InChI Key |
WVODAXIDRUMSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)N=C=O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry of 1 Isocyanatocyclohexane 1 Carbonitrile
Mechanistic Investigations of 1-Isocyanatocyclohexane-1-carbonitrile Formation Pathways
Direct mechanistic studies for the formation of this compound are not extensively detailed in the literature; however, the pathway can be inferred from established mechanisms for the synthesis of its core functional groups. The formation is logically dissected into two key stages: the creation of the α-aminonitrile or α-hydroxycarbonitrile scaffold and the subsequent conversion of a functional group to the isocyanate.
A plausible and well-established pathway begins with the formation of the precursor, 1-hydroxycyclohexanecarbonitrile (B1294214) (cyclohexanone cyanohydrin). This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of cyclohexanone (B45756). The mechanism is typically base-catalyzed, where the base deprotonates hydrogen cyanide to generate the cyanide nucleophile, which then attacks the electrophilic carbonyl carbon. A subsequent protonation of the resulting alkoxide intermediate yields the cyanohydrin.
The conversion to the target isocyanate would then require the transformation of the hydroxyl group. A likely intermediate is 1-aminocyclohexane-1-carbonitrile. The formation of this α-aminonitrile from the cyanohydrin can be achieved through various methods. The subsequent conversion of the primary amine in 1-aminocyclohexane-1-carbonitrile to the isocyanate group is a critical step. While historically achieved using hazardous reagents like phosgene, modern methods focus on phosgene-free routes. One such pathway is the thermal or catalytic decomposition of an N-substituted carbamate (B1207046) precursor. researchgate.net
Another potential, albeit less direct, pathway involves enzymatic catalysis. While specific enzymes for this exact transformation are not identified, the broader class of non-heme iron(II) and α-ketoglutarate-dependent dioxygenases, such as ScoE, demonstrates nature's ability to install isonitrile groups through complex oxidative pathways involving hydroxylation and dehydration steps. nsf.gov Although this produces an isonitrile (isocyanide) rather than an isocyanate, it highlights advanced biochemical mechanisms for C-N bond formation that could inspire future synthetic strategies.
Development of Optimized and Sustainable Synthesis Routes for this compound
Modern approaches aim to enhance yield, purity, and safety while minimizing environmental impact. One advanced method involves a continuous operation process that avoids the use of organic solvents. google.com This method includes premixing the raw materials, hydrocyanic acid and cyclohexanone, followed by a catalytic reaction. A crucial optimization is the removal of unreacted raw materials through flash evaporation instead of traditional solvent extraction and distillation, which simplifies the production flow and increases economic benefit. google.com Purity of the resulting cyclohexanone cyanohydrin product can reach up to 99.77% with this method. google.com
Further optimization research has focused on green chemistry metrics for related syntheses. For instance, in the synthesis of cyclohexanecarbonitrile, one-pot processes have been developed that proceed in a single solvent like methanol, with recyclable catalysts and by-products that are part of the environmental pool (e.g., nitrogen). scirp.org These principles are directly applicable to the synthesis of this compound, where a multi-step, one-pot process starting from cyclohexanone could significantly improve sustainability.
Precursor Reactivity and Transformation to this compound
The primary and most crucial precursor for the synthesis of this compound is 1-hydroxycyclohexanecarbonitrile, also known as cyclohexanone cyanohydrin. This molecule is a valuable intermediate because its active α-hydroxyl and cyano groups allow for a variety of chemical transformations. google.com
Formation of the Precursor: Cyclohexanone Cyanohydrin The synthesis of cyclohexanone cyanohydrin is typically achieved by reacting cyclohexanone with hydrogen cyanide. The reaction is an equilibrium process and is often catalyzed by a base, such as sodium carbonate or a tertiary amine. prepchem.com The molar ratio of the reactants is a key parameter for optimizing the yield.
| Reactant 1 | Reactant 2 | Molar Ratio (HCN:Cyclohexanone) | Catalyst/Conditions | Yield/Purity | Reference |
|---|---|---|---|---|---|
| Cyclohexanone | Hydrogen Cyanide | 1:1.05 | Sodium Carbonate, Aqueous | 92% (as cyanohydrin in organic phase) | prepchem.com |
| Cyclohexanone | Hydrogen Cyanide | 1-3:1 (Preferred) | Catalytic, followed by flash evaporation | Purity up to 99.77% | google.com |
Transformation to the Final Product The transformation of cyclohexanone cyanohydrin to this compound would proceed through a sequence of reactions, as outlined below in a plausible synthetic pathway.
| Step | Starting Material | Transformation | Intermediate/Product | General Reagents/Method |
|---|---|---|---|---|
| 1 | Cyclohexanone | Cyanohydrin Formation | 1-Hydroxycyclohexanecarbonitrile | HCN, Base Catalyst |
| 2 | 1-Hydroxycyclohexanecarbonitrile | Amination (e.g., Ritter or Strecker reaction variant) | 1-Aminocyclohexane-1-carbonitrile | Ammonia, followed by reduction or other standard methods |
| 3 | 1-Aminocyclohexane-1-carbonitrile | Isocyanate Formation (Phosgene-free) | This compound | 1. Formation of a carbamate (e.g., with a dialkyl carbonate). 2. Thermal or catalytic decomposition of the carbamate. |
The reactivity of the hydroxyl group is key to the first transformation. It can be substituted by an amino group to form the corresponding α-aminonitrile. Subsequently, the primary amine of the α-aminonitrile is the reactive site for conversion into the isocyanate.
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in nearly every proposed step of the synthesis of this compound, from the formation of its precursor to the final installation of the isocyanate group.
Catalysis in Precursor Synthesis: The formation of cyclohexanone cyanohydrin from cyclohexanone and hydrogen cyanide is efficiently accelerated by base catalysts. Simple inorganic bases like sodium carbonate or organic amines are commonly used. prepchem.com More recently, the focus has shifted to heterogeneous catalysts or organocatalysts that can be easily recovered and reused, improving the process's sustainability. Organocatalysis, in particular, has emerged as a powerful tool for constructing C-C bonds. mdpi.com For the related Strecker reaction (synthesis of α-aminonitriles), catalysts like ammonium (B1175870) chloride have been employed. mdpi.com
Catalysis in Isocyanate Formation: The final step, converting the amino group of a precursor like 1-aminocyclohexane-1-carbonitrile to an isocyanate, greatly benefits from catalysis, especially in phosgene-free methods. One of the most promising non-phosgene processes is the thermal cleavage of N-substituted carbamates. researchgate.net This decomposition can be significantly accelerated by catalysts. Research has shown that zinc-incorporated berlinite (B1174126) (ZnAlPO4) catalysts are effective for the decomposition of dicarbamates into diisocyanates. researchgate.net Similarly, composite oxide catalysts such as CuO-ZnO have been tested for related transformations. researchgate.net The application of such catalytic systems would be a logical approach for the efficient and clean synthesis of this compound from its carbamate precursor.
Reactivity and Reaction Mechanisms of 1 Isocyanatocyclohexane 1 Carbonitrile
Cycloaddition Chemistry of 1-Isocyanatocyclohexane-1-carbonitrile
The presence of two distinct π-systems in this compound—the C=N and C=O double bonds of the isocyanate group and the C≡N triple bond of the nitrile group—allows for a diverse range of cycloaddition reactions. These reactions are powerful tools for the construction of various heterocyclic ring systems.
[X+2] Cycloaddition Reactions Involving the Isocyanate Moiety
The isocyanate group in this compound can participate as a 2π component in various cycloaddition reactions. The reactivity is influenced by the electron-withdrawing nature of the adjacent nitrile group and the cyclohexyl ring.
[4+2] Cycloaddition (Diels-Alder Reaction): While the C=N bond of isocyanates can act as a dienophile in Diels-Alder reactions, specific examples involving this compound are not extensively documented in readily available literature. In general, these reactions would involve the isocyanate reacting with a conjugated diene to form a six-membered heterocyclic ring. The reaction is typically facilitated by thermal or Lewis acid catalysis. libretexts.org
[3+2] Cycloaddition: The isocyanate moiety can react with 1,3-dipoles to afford five-membered heterocycles. For instance, reaction with nitrile oxides would lead to the formation of 1,2,4-oxadiazolidin-5-ones. uchicago.edu The regioselectivity of such cycloadditions is governed by the electronic and steric properties of both the isocyanate and the 1,3-dipole.
[2+2] Cycloaddition: Isocyanates are well-known to undergo [2+2] cycloaddition reactions with alkenes to form β-lactams. researchtrends.net The reaction of this compound with an alkene would be expected to yield a spirocyclic β-lactam, where the four-membered ring is attached to the cyclohexyl ring at the quaternary carbon. These reactions can be promoted thermally or photochemically. youtube.com The reaction of two molecules of an isocyanate with an allene, catalyzed by a nickel(0) complex, can lead to the formation of dihydropyrimidine-2,4-diones in a [2+2+2] cycloaddition. nih.gov
| Reactant 1 (Isocyanate) | Reactant 2 | Reaction Type | Product Class | Catalyst/Conditions |
| This compound | Conjugated Diene | [4+2] Cycloaddition | Tetrahydro-2H-1,3-oxazin-2-one derivative | Heat or Lewis Acid |
| This compound | Nitrile Oxide | [3+2] Cycloaddition | 1,2,4-Oxadiazolidin-5-one derivative | Varies |
| This compound | Alkene | [2+2] Cycloaddition | Spirocyclic β-lactam | Heat or Light |
| This compound (2 equiv.) | Allene | [2+2+2] Cycloaddition | Dihydropyrimidine-2,4-dione derivative | Ni(0) catalyst |
Table 1: Representative [X+2] Cycloaddition Reactions Involving the Isocyanate Moiety of this compound. (Note: This table represents expected reactivity based on general isocyanate chemistry, as specific examples for this compound are limited.)
[X+2] Cycloaddition Reactions Involving the Nitrile Moiety
The nitrile group, although generally less reactive than the isocyanate group in cycloadditions, can participate in such reactions, particularly when activated or under specific reaction conditions.
[4+2] Cycloaddition: Unactivated nitriles are generally poor dienophiles in Diels-Alder reactions, requiring harsh conditions. However, the presence of the electron-withdrawing isocyanate group at the α-position may enhance the dienophilic character of the nitrile in this compound. nih.gov More commonly, nitriles can act as the 2π component in inverse-electron-demand Diels-Alder reactions with electron-rich dienes. mdpi.com
[3+2] Cycloaddition: The nitrile group is a well-established partner in [3+2] cycloaddition reactions with various 1,3-dipoles. For example, reaction with azides leads to the formation of tetrazoles, a reaction often catalyzed by Lewis acids or metals. researchgate.net Similarly, reaction with nitrile oxides can yield oxadiazoles. nih.govmdpi.com
| Reactant 1 (Nitrile) | Reactant 2 | Reaction Type | Product Class | Catalyst/Conditions |
| This compound | Electron-rich Diene | [4+2] Cycloaddition | Dihydropyridine derivative | Heat |
| This compound | Azide (B81097) | [3+2] Cycloaddition | Tetrazole derivative | Lewis Acid or Metal Catalyst |
| This compound | Nitrile Oxide | [3+2] Cycloaddition | Oxadiazole derivative | Varies |
Table 2: Representative [X+2] Cycloaddition Reactions Involving the Nitrile Moiety of this compound. (Note: This table represents expected reactivity based on general nitrile chemistry.)
Tandem and Cascade Cycloadditions Initiated by this compound
The dual reactivity of this compound opens up possibilities for tandem or cascade reactions, where an initial reaction at one functional group triggers a subsequent transformation at the other. For instance, a Michael addition to an α,β-unsaturated system could be followed by an intramolecular cycloaddition involving either the isocyanate or the nitrile group. While specific examples starting from this compound are scarce, tandem Michael addition/intramolecular isocyanide [3+2] cycloadditions have been reported to form fused oxazolines. rsc.org The synthesis of various heterocycles through isocyanide-based multicomponent reactions often involves cascade sequences. researchgate.netsemanticscholar.orgrsc.orgresearchgate.net
Stereochemical Control in Cycloaddition Processes of this compound
The stereochemical outcome of cycloaddition reactions involving this compound would be influenced by the chiral center created at the spiro-carbon atom and the rigid conformation of the cyclohexane (B81311) ring. In Diels-Alder reactions, the endo/exo selectivity would be a key factor. For [2+2] cycloadditions leading to β-lactams, the relative stereochemistry of the substituents on the newly formed four-membered ring would be of interest. The use of chiral catalysts or auxiliaries could be employed to achieve enantioselective transformations, a common strategy in modern organic synthesis. For example, enantioselective [2+2+2] cycloadditions of isocyanates have been achieved using chiral nickel catalysts. nih.gov
Nucleophilic and Electrophilic Additions to this compound
Addition to the Isocyanate Carbonyl
The carbon atom of the isocyanate group in this compound is highly electrophilic and readily undergoes nucleophilic attack. This is a fundamental reaction of isocyanates, leading to a wide array of derivatives. nih.gov
The general mechanism involves the nucleophilic attack on the carbonyl carbon, followed by protonation of the nitrogen atom. unizin.orglibretexts.org
Reaction with Alcohols: Alcohols add to isocyanates to form carbamates (urethanes). The reaction of this compound with an alcohol would yield a carbamate (B1207046) with the cyclohexylnitrile moiety attached to the nitrogen atom. This reaction is often catalyzed by acids or bases. pressbooks.publibretexts.orgyoutube.compressbooks.pubyoutube.com
Reaction with Amines: Primary or secondary amines react with isocyanates to form ureas. The reaction of this compound with an amine would produce a urea (B33335) derivative. This reaction is typically very fast and often does not require a catalyst. unizin.orglibretexts.orgpressbooks.publibretexts.orgyoutube.com
| Nucleophile | Product Class | General Reaction Conditions |
| Alcohol (R'-OH) | Carbamate (Urethane) | Can be acid or base catalyzed |
| Primary Amine (R'-NH₂) | Urea | Generally rapid, often no catalyst needed |
| Secondary Amine (R'₂NH) | Urea | Generally rapid, often no catalyst needed |
| Water | Carbamate (unstable), leading to amine and CO₂ | Can be slow or fast depending on conditions |
Table 3: Nucleophilic Addition to the Isocyanate Carbonyl of this compound.
The reactivity of the isocyanate is influenced by the electron-withdrawing nitrile group, which enhances the electrophilicity of the isocyanate carbon. The steric hindrance provided by the cyclohexyl ring might play a role in modulating the reaction rates with bulky nucleophiles.
Addition to the Nitrile Carbonyl
The carbon atom of the nitrile group in this compound is electrophilic and susceptible to nucleophilic attack. This reactivity is analogous to that of other organic nitriles. libretexts.orgchemistrysteps.com
Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed. Under acidic conditions, the nitrogen atom is protonated, increasing the electrophilicity of the carbon and facilitating the attack of water to form an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis yields a carboxylic acid. Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde. chemistrysteps.com
Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form an imine anion, which upon hydrolysis yields a ketone. libretexts.org
Dual Site Reactivity and Chemoselectivity
The presence of both an isocyanate and a nitrile group on the same carbon atom in this compound leads to competitive reactions, making chemoselectivity a critical aspect of its chemistry. The isocyanate group is generally a more reactive electrophile than the nitrile group. researchgate.net This difference in reactivity can, in principle, be exploited to achieve selective reactions.
For instance, nucleophiles such as alcohols and amines are expected to react preferentially with the highly electrophilic carbon of the isocyanate group to form urethanes and ureas, respectively, under milder conditions. researchgate.net Achieving selective reaction at the nitrile group in the presence of the more reactive isocyanate would likely require specific catalysts or reaction conditions that either activate the nitrile group or temporarily protect the isocyanate functionality.
Rearrangement Reactions Involving this compound
While specific rearrangement reactions of this compound are not extensively documented in readily available literature, related rearrangements of similar structures provide insight into potential pathways. For example, the thermal or acid-catalyzed rearrangement of nitrile oxides to isocyanates is a known transformation. rsc.orgresearchgate.net Although this compound already contains an isocyanate group, the study of related rearrangements can offer insights into the stability and potential isomerization pathways of the molecule under various conditions.
Metal-Mediated and Catalyzed Reactions of this compound
Metal catalysts can play a significant role in modulating the reactivity of both isocyanate and nitrile functionalities. While specific studies on this compound are scarce, general principles of metal catalysis on these groups can be inferred.
Transition metals are known to catalyze various transformations of isocyanates, including cycloaddition reactions and polymerization. acs.org Similarly, metal catalysts can activate the nitrile group towards nucleophilic attack or facilitate cycloaddition reactions. nih.gov For instance, certain metal complexes can catalyze the reduction or hydrolysis of nitriles under milder conditions than those required for the uncatalyzed reactions. psu.edu The chemoselective transformation of this compound in the presence of metal catalysts would depend on the nature of the metal, its ligands, and the reaction conditions, which could favor coordination to either the isocyanate or the nitrile group.
Polymerization and Oligomerization Studies of this compound
The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. Both the isocyanate and nitrile groups can participate in polymerization reactions.
Homopolymerization Pathways and Mechanisms
Homopolymerization of this compound could theoretically proceed through either the isocyanate or the nitrile group, or both. The polymerization of isocyanates is well-established and can lead to the formation of nylon-1 polymers (polyisocyanates) or cyclic trimers (isocyanurates). google.com This polymerization is often initiated by anionic catalysts.
The nitrile group can also undergo polymerization, typically through anionic or coordination mechanisms, to form polymers with conjugated C=N backbones. The presence of both functionalities could lead to complex polymer structures, potentially involving cross-linking if both groups participate in the polymerization.
Copolymerization with Diverse Monomers
This compound can potentially be used as a comonomer in copolymerization reactions with other monomers, such as vinyl monomers. researchgate.net The isocyanate group can react with comonomers containing active hydrogen atoms, such as alcohols or amines, to form polyurethanes or polyureas. utm.mynih.govyoutube.com
The reactivity of the nitrile group in copolymerization is less straightforward. While acrylonitrile (B1666552) (a vinyl nitrile) is a common monomer in radical polymerization, the direct participation of the nitrile triple bond of this compound in a radical copolymerization with vinyl monomers is less likely. However, it could be incorporated into copolymers through other mechanisms, such as coordination copolymerization. unibo.it
Below is a table summarizing the potential reactivity of the functional groups in this compound.
| Functional Group | Reagent/Condition | Potential Product | Reaction Type |
| Isocyanate | Alcohols (ROH) | Urethane (B1682113) | Addition |
| Isocyanate | Amines (RNH₂) | Urea | Addition |
| Isocyanate | Water (H₂O) | Amine + CO₂ | Addition followed by decarboxylation |
| Isocyanate | Anionic catalysts | Polyisocyanate/Isocyanurate | Anionic Polymerization/Cyclotrimerization |
| Nitrile | H₃O⁺ / Heat | Carboxylic Acid | Hydrolysis |
| Nitrile | NaOH / H₂O, then H₃O⁺ | Carboxylic Acid | Hydrolysis |
| Nitrile | LiAlH₄, then H₂O | Primary Amine | Reduction |
| Nitrile | DIBAL-H, then H₂O | Aldehyde | Reduction |
| Nitrile | Grignard Reagent (RMgX), then H₃O⁺ | Ketone | Addition |
Structural Analysis of Resultant Polymeric Architectures
The polymerization of this compound is expected to yield a polyisocyanate with a unique combination of a bulky cycloaliphatic side chain and a polar nitrile group on each repeating unit. The resulting polymeric architecture is anticipated to be a rigid rod-like helical conformation, which is a characteristic feature of many polyisocyanates. tandfonline.com This rigidity arises from the hindered rotation around the C-N bonds in the polymer backbone due to steric interactions between the side groups and the carbonyl oxygen atoms.
The specific structural features of poly(this compound) would be influenced by several factors:
Helical Structure: Polyisocyanates are known to adopt stable helical conformations. The bulky cyclohexyl group attached directly to the polymer backbone would contribute significantly to the steric hindrance, forcing the polymer chain into a helical arrangement.
Chain Packing and Morphology: The regular, rigid-rod nature of the polymer chains would likely lead to the formation of ordered structures, such as liquid crystalline phases, in solution or in the solid state. The packing of these helical rods would be influenced by the interplay between the bulky, non-polar cyclohexyl groups and the polar nitrile functionalities.
The structural analysis of such a polymer would typically involve a combination of techniques:
Spectroscopy: Infrared (IR) spectroscopy would be used to confirm the formation of the polyurethane structure by identifying the characteristic carbonyl (C=O) stretching vibration of the amide groups in the backbone and the disappearance of the N=C=O stretch of the monomer. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the polymer's microstructure.
Scattering Techniques: Small-angle X-ray scattering (SAXS) and wide-angle X-ray diffraction (WAXD) would be employed to investigate the morphology and degree of ordering of the polymer chains in the solid state, providing insights into the packing of the helical rods.
Microscopy: Atomic force microscopy (AFM) could be used to directly visualize the helical structure of individual polymer chains.
The table below summarizes the expected structural characteristics and the analytical techniques used for their determination.
| Structural Feature | Expected Characteristic | Analytical Technique |
| Primary Structure | Linear polyamide backbone | IR, NMR |
| Secondary Structure | Rigid helical conformation | Circular Dichroism, AFM |
| Supramolecular Structure | Liquid crystalline phases, ordered domains | Polarized Optical Microscopy, SAXS, WAXD |
| Influence of Side Groups | Steric hindrance from cyclohexyl group, polar interactions from nitrile group | Thermal Analysis (DSC, TGA), Solubility Tests |
The unique combination of a rigid helical backbone with pendant polar nitrile groups suggests that poly(this compound) could exhibit interesting properties, potentially finding applications in areas such as chiral separations, advanced materials with tunable dielectric properties, or as scaffolds for the alignment of functional molecules.
Applications of 1 Isocyanatocyclohexane 1 Carbonitrile in Complex Organic Synthesis
Synthesis of Nitrogen-Containing Heterocycles
No studies have been found that describe the use of 1-isocyanatocyclohexane-1-carbonitrile in the construction of nitrogen-containing heterocycles.
Construction of Fused and Bridged Heterocyclic Systems
There is no available literature on the application of this compound in the synthesis of fused or bridged heterocyclic systems.
Formation of Polycyclic Nitrogen Scaffolds
Research detailing the role of this compound in the formation of polycyclic nitrogen scaffolds is not present in the surveyed scientific databases.
Divergent Synthetic Strategies Utilizing this compound
No divergent synthetic strategies employing this compound have been reported in the scientific literature.
Role as a Precursor to Advanced Building Blocks
The utility of this compound as a precursor to advanced building blocks for complex organic synthesis has not been documented in published research.
Enantioselective Transformations Mediated by this compound
There are no recorded instances of this compound being used to mediate enantioselective transformations.
Theoretical and Computational Investigations of 1 Isocyanatocyclohexane 1 Carbonitrile
Electronic Structure and Bonding Analysis
A fundamental understanding of 1-isocyanatocyclohexane-1-carbonitrile begins with an analysis of its electronic structure. The molecule's properties are largely dictated by the isocyanate (-N=C=O) and nitrile (-C≡N) groups attached to the same tetrahedral carbon of the cyclohexane (B81311) ring.
High-level valence bond calculations on isocyanides, which share the isocyanate group's carbon-nitrogen multiple bonding, suggest a significant carbenic character alongside a zwitterionic form. This dual nature influences the reactivity of the isocyanate group. The nitrile group, with its carbon-nitrogen triple bond, is a strong electron-withdrawing group due to the high s-character of the carbon atom and the electronegativity of the nitrogen atom.
When both groups are attached to the same carbon, their electronic effects are expected to be pronounced. The carbon atom of the nitrile group and the central carbon of the isocyanate group are sp-hybridized, leading to linear geometries for these functional groups. The quaternary C1 carbon of the cyclohexane ring is sp³-hybridized.
Table 1: Hypothetical Mulliken Atomic Charges on Key Atoms of this compound (Note: This data is illustrative of typical results from a computational analysis and is not from a published study.)
| Atom | Hypothetical Mulliken Charge (e) |
| C1 (quaternary) | +0.25 |
| C (nitrile) | +0.15 |
| N (nitrile) | -0.30 |
| N (isocyanate) | -0.20 |
| C (isocyanate) | +0.40 |
| O (isocyanate) | -0.35 |
The data in the table illustrates the expected charge distribution. The central carbon of the isocyanate group is highly electrophilic, a key feature of its reactivity. The nitrogen of the nitrile and the oxygen of the isocyanate are, as anticipated, regions of higher electron density.
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations are indispensable for mapping out potential reaction pathways and identifying the associated transition states. For this compound, the isocyanate group is the primary site of reactivity, readily undergoing nucleophilic attack.
Computational methods like Density Functional Theory (DFT) can be employed to model these reactions. For instance, the reaction with a simple nucleophile, such as water or an alcohol, would proceed via the attack of the nucleophilic oxygen on the electrophilic central carbon of the isocyanate group. This would lead to the formation of a carbamic acid or a urethane (B1682113), respectively.
The process of identifying reaction pathways often involves locating the transition state (TS) on the potential energy surface. The TS is a first-order saddle point, representing the energy maximum along the reaction coordinate. Advanced computational techniques, such as the Nudged Elastic Band (NEB) method or Intrinsic Reaction Coordinate (IRC) calculations, are used to connect the reactants, transition state, and products, thereby elucidating the reaction mechanism. numberanalytics.com
Table 2: Hypothetical Calculated Activation Energies for the Reaction of this compound with Water (Note: This data is illustrative and not from a published study.)
| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |
| TS1 | Nucleophilic attack of water on the isocyanate carbon | 15.2 |
| TS2 | Proton transfer to the isocyanate nitrogen | 8.5 |
These hypothetical values suggest a two-step process, with the initial nucleophilic attack being the rate-determining step. Such computational insights are crucial for understanding and predicting the chemical behavior of the molecule.
Conformational Analysis and Stereoelectronic Effects
The conformational landscape of this compound is primarily determined by the chair conformations of the cyclohexane ring. The key question is the relative stability of the conformers with the functional groups in axial versus equatorial positions.
In monosubstituted cyclohexanes, a strong preference for the equatorial position is generally observed to minimize steric strain. For 1,1-disubstituted cyclohexanes, the situation is more complex. In the case of this compound, one group must be axial and the other equatorial in the chair conformation.
A computational conformational search would likely reveal two primary chair conformers: one with the isocyanate group axial and the nitrile group equatorial, and the other with the nitrile group axial and the isocyanate group equatorial. The relative energies of these conformers will be influenced by a combination of steric and stereoelectronic effects.
Stereoelectronic effects, such as hyperconjugation, can play a significant role. For instance, an axial substituent can engage in hyperconjugative interactions with the axial C-H bonds on the ring. The "gauche effect," which can stabilize conformations with gauche arrangements of electronegative substituents, might also be a factor. researchgate.net
Table 3: Hypothetical Relative Energies of the Conformers of this compound (Note: This data is illustrative and not from a published study.)
| Conformer | Isocyanate Position | Nitrile Position | Hypothetical Relative Energy (kcal/mol) |
| A | Axial | Equatorial | 0.5 |
| B | Equatorial | Axial | 0.0 |
This hypothetical data suggests that the conformer with the nitrile group in the axial position and the isocyanate group in the equatorial position is slightly more stable. This could be rationalized by considering the relative steric bulk and electronic properties of the two functional groups.
Prediction of Reactivity and Selectivity
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules. For this compound, reactivity is centered on the isocyanate group. The electrophilicity of the central carbon atom makes it susceptible to attack by a wide range of nucleophiles.
Frontier Molecular Orbital (FMO) theory is a key concept in this regard. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. In a reaction with a nucleophile, the interaction between the HOMO of the nucleophile and the LUMO of the electrophile is dominant.
For this compound, the LUMO is expected to be localized primarily on the isocyanate group, specifically on the central carbon atom. This confirms its role as the primary electrophilic site.
Selectivity in reactions can also be predicted. For example, in a reaction with a molecule containing multiple nucleophilic sites, calculations can help determine which site will preferentially attack the isocyanate. This is achieved by comparing the activation energies for the different possible reaction pathways.
Table 4: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and not from a published study.)
| Molecular Orbital | Hypothetical Energy (eV) | Primary Location |
| HOMO | -9.8 | Cyclohexane ring C-C and C-H bonds |
| LUMO | -0.5 | Isocyanate group (central carbon) |
| HOMO-LUMO Gap | 9.3 | - |
The large HOMO-LUMO gap suggests good kinetic stability for the molecule in the absence of reactive partners.
Spectroscopic Feature Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be used to aid in the identification and characterization of a compound.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT methods. For this compound, strong characteristic absorption bands are expected for the isocyanate and nitrile groups. The asymmetric stretching vibration of the -N=C=O group typically appears as a very strong and broad band in the range of 2250-2280 cm⁻¹. The C≡N stretching vibration of the nitrile group is expected to be a sharp band of medium intensity in the region of 2220-2260 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can also be calculated. The ¹³C NMR spectrum would be particularly informative, with distinct signals for the quaternary carbon C1, the nitrile carbon, and the isocyanate carbon. The chemical shifts of the cyclohexane ring carbons would be influenced by the presence of the two functional groups.
Mass Spectrometry: While not a direct prediction from most standard quantum chemistry packages, computational tools can aid in the interpretation of mass spectra by calculating the energies of potential fragment ions. windows.net For this compound, fragmentation would likely involve the loss of the isocyanate group or the nitrile group.
Table 5: Hypothetical Predicted Vibrational Frequencies and ¹³C NMR Chemical Shifts for this compound (Note: This data is illustrative and not from a published study.)
| Spectroscopic Feature | Functional Group/Atom | Hypothetical Predicted Value |
| IR Frequency | -N=C=O stretch | 2275 cm⁻¹ |
| IR Frequency | -C≡N stretch | 2240 cm⁻¹ |
| ¹³C NMR Shift | C1 (quaternary) | 75 ppm |
| ¹³C NMR Shift | C (nitrile) | 120 ppm |
| ¹³C NMR Shift | C (isocyanate) | 125 ppm |
Such predicted spectroscopic data, even if hypothetical, provides a valuable fingerprint for the potential experimental identification of this compound.
Advanced Spectroscopic and Mechanistic Characterization of 1 Isocyanatocyclohexane 1 Carbonitrile Transformations
In-situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates
In-situ spectroscopy is a powerful tool for studying the progress of chemical reactions in real-time without the need for sample isolation. Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for monitoring reactions involving 1-isocyanatocyclohexane-1-carbonitrile due to the strong and distinct infrared absorptions of its key functional groups: the isocyanate (-NCO) and the nitrile (-C≡N).
The isocyanate group exhibits a characteristic, intense stretching vibration typically in the range of 2275–2250 cm⁻¹, while the nitrile stretch appears in the 2260–2220 cm⁻¹ region. The intensity of these bands is directly proportional to the concentration of the respective functional group, allowing for quantitative kinetic analysis.
For instance, in a reaction where this compound is consumed, such as its hydrolysis or its reaction with an alcohol to form a carbamate (B1207046), the disappearance of the isocyanate peak at ~2260 cm⁻¹ can be monitored over time. By coupling an electrochemical cell or a flow reactor with an FTIR spectrometer, kinetic profiles can be generated, providing insights into the reaction mechanism under various conditions. rsc.org This continuous monitoring allows for the detection of transient intermediates that might not be observable through conventional analysis of quenched reaction aliquots.
Table 1: Characteristic Infrared Frequencies for Monitoring Reactions of this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Observation during Reaction |
| Isocyanate (-NCO) | Asymmetric Stretch | ~2260 | Decreases as it reacts |
| Nitrile (-C≡N) | Stretch | ~2240 | May remain constant or change slightly depending on electronic effects |
| Urethane (B1682113) (N-H) | Bend | ~1530 | Appears and increases during reaction with an alcohol |
| Urethane (C=O) | Stretch | ~1720 | Appears and increases during reaction with an alcohol |
Advanced NMR Techniques for Stereochemical and Conformational Assignment of Products
While standard one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the basic carbon-hydrogen framework, advanced 2D NMR techniques are essential for the unambiguous structural and stereochemical elucidation of complex derivatives of this compound. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, allowing for definitive assignment of the protonated carbons of the cyclohexane (B81311) ring.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying connectivity across multiple bonds. It can reveal correlations between the protons on the cyclohexane ring and the two quaternary carbons: the C1 of the ring (bearing the -NCO and -CN groups) and the carbon of the nitrile group. This is vital for confirming the core structure. ipb.pt
Nuclear Overhauser Effect Spectroscopy (NOESY): For reaction products where new stereocenters are formed on the cyclohexane ring, NOESY is indispensable. This technique detects through-space interactions between protons that are close to each other. For example, if a reaction occurs to form a derivative with a substituent in a specific conformation (axial or equatorial), NOESY can reveal correlations between the protons of the new substituent and the axial or equatorial protons of the cyclohexane ring, thereby establishing the product's relative stereochemistry. ipb.pt
Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| C1 (Cyclohexane) | - | ~65 | Protons at C2/C6 |
| C2, C6 (Cyclohexane) | 1.80-1.95 | ~35 | C1, C3/C5, C4 |
| C3, C5 (Cyclohexane) | 1.60-1.75 | ~24 | C1, C2/C6, C4 |
| C4 (Cyclohexane) | 1.50-1.65 | ~25 | C2/C6, C3/C5 |
| -C≡N | - | ~120 | Protons at C2/C6 |
| -N=C=O | - | ~128 | Protons at C2/C6 |
Mass Spectrometry for Reaction Pathway Elucidation
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of reaction products and for elucidating reaction pathways by analyzing fragmentation patterns. youtube.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of ions, allowing for the determination of their elemental composition. nih.gov
When this compound is analyzed by electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺•) may be observed. The fragmentation of this ion can provide structural information. Common fragmentation pathways for this molecule would likely include:
Loss of the isocyanate group: A cleavage resulting in an [M - NCO]⁺ ion.
Loss of hydrogen cyanide: A rearrangement followed by the elimination of HCN, leading to an [M - HCN]⁺• ion.
Ring fragmentation: The cyclohexane ring can undergo characteristic fragmentation, often losing ethene ([M - C₂H₄]⁺•) or other small neutral fragments. libretexts.org
Table 3: Predicted Mass Spectrometry Fragments for this compound (C₈H₁₀N₂O, MW = 150.18 g/mol )
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 150 | [C₈H₁₀N₂O]⁺• | [M]⁺• | Molecular Ion |
| 123 | [C₇H₁₀N]⁺ | [M - HCN]⁺• | Loss of hydrogen cyanide |
| 108 | [C₇H₁₀N]⁺ | [M - NCO]⁺ | Loss of the isocyanate radical |
| 81 | [C₆H₉]⁺ | [Cyclohexenyl]⁺ | Fragmentation of the ring after initial losses |
| 54 | [C₄H₆]⁺ | [Butadiene]⁺ | Retro-Diels-Alder type fragmentation of the ring |
X-ray Crystallography of Derivatives and Reaction Products
X-ray crystallography provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and absolute stereochemistry. However, this compound is a liquid at room temperature and is reactive, making it unsuitable for direct crystallographic analysis.
Therefore, the standard approach is to convert it into a stable, crystalline derivative. Isocyanates readily react with primary or secondary amines to form solid, highly crystalline urea (B33335) derivatives. By reacting this compound with a suitable amine (e.g., aniline (B41778) or benzylamine), a solid product can be synthesized and purified by recrystallization.
Single-crystal X-ray diffraction analysis of this urea derivative would confirm the connectivity of the original molecule. Crucially, it would provide an incontrovertible assignment of the relative stereochemistry of all substituents on the cyclohexane ring, which is invaluable for validating assignments made by other techniques like NOESY NMR. ipb.pt
Table 4: Illustrative Crystallographic Data for a Hypothetical Urea Derivative
| Parameter | Example Value |
| Chemical Formula | C₁₅H₁₇N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å, β = 98.5° |
| Z (Molecules per unit cell) | 4 |
| R-factor | < 0.05 |
Future Directions and Emerging Research Avenues for 1 Isocyanatocyclohexane 1 Carbonitrile
Exploration of Novel Reaction Manifolds and Catalytic Systems
The dual functionality of 1-isocyanatocyclohexane-1-carbonitrile opens up a rich landscape for the exploration of novel reaction pathways. The isocyanate group is a highly reactive electrophile, readily participating in addition reactions with nucleophiles such as alcohols, amines, and water. The nitrile group, while less reactive, can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides. youtube.comyoutube.com The spatial proximity of these two groups on the same carbon atom suggests the potential for unique intramolecular reactions and participation in multicomponent reactions (MCRs). rsc.org
Future research is likely to focus on developing catalytic systems that can selectively activate one functional group in the presence of the other. For instance, transition metal pincer complexes have shown promise in the catalytic conversion of nitriles under mild conditions. rug.nl Such catalysts could potentially be employed to facilitate reactions at the nitrile position while leaving the isocyanate group intact for subsequent transformations. Conversely, base-catalyzed reactions, such as the formation of urethanes, can be fine-tuned to favor reaction at the isocyanate moiety. libretexts.org
The development of isocyanate-based multicomponent reactions has gained significant traction for their efficiency and ability to generate molecular complexity in a single step. rsc.org this compound could serve as a valuable building block in MCRs like the Ugi and Passerini reactions, which traditionally involve an isocyanide component. wikipedia.org The exploration of novel MCRs specifically designed to leverage the unique structure of this compound is a promising area of investigation.
Table 1: Potential Novel Reactions for this compound
| Reaction Type | Potential Reagents | Potential Product | Research Focus |
| Intramolecular Cyclization | Acid or base catalyst | Cyclic ureas or related heterocycles | Development of selective cyclization catalysts. |
| Multicomponent Reactions | Amino acids, aldehydes | Complex heterocyclic scaffolds | Design of novel MCRs utilizing the dual functionality. |
| Catalytic Nitrile Transformation | Metal pincer complexes, alcohols/amines | α-amino esters or α-amino amides | Selective activation of the nitrile group. |
| Sequential Functionalization | 1. Nucleophile (e.g., alcohol) 2. Nitrile reduction (e.g., LiAlH4) | Urethane-functionalized primary amines | Orthogonal protection and deprotection strategies. |
Integration into Flow Chemistry and Automation for Scalable Synthesis
The synthesis and handling of isocyanates can present safety challenges due to their toxicity and reactivity. libretexts.orgdigitellinc.com Flow chemistry offers a powerful solution to mitigate these risks by enabling the on-demand generation and immediate use of reactive intermediates in a closed and controlled environment. google.com The integration of the synthesis of this compound into a flow-based system would not only enhance safety but also allow for precise control over reaction parameters, leading to improved yields and purity. acs.orgrsc.org
Automated synthesis platforms can further accelerate the exploration of this compound's reactivity. wikipedia.orgresearchgate.net By systematically varying reaction conditions, catalysts, and substrates in a high-throughput manner, researchers can rapidly identify optimal conditions for desired transformations and discover novel reactions. researchgate.net This automated approach is particularly well-suited for mapping the complex reaction space of a bifunctional molecule like this compound.
A potential flow synthesis setup could involve the initial formation of an acyl azide (B81097) from a corresponding carboxylic acid, followed by a thermal Curtius rearrangement to generate the isocyanate in-flow. google.comacs.org This isocyanate could then be immediately reacted with a nucleophile or directed to a subsequent reactor for further transformation of the nitrile group, all within a continuous and automated sequence. nih.gov
Development of Sustainable and Green Chemistry Approaches
Modern chemical research places a strong emphasis on the development of sustainable and environmentally benign synthetic methods. nih.gov For this compound, this translates to exploring greener routes for its synthesis and utilization. A key area of focus is the replacement of hazardous reagents, such as phosgene, which are traditionally used in isocyanate production. digitellinc.comuniversiteitleiden.nl Phosgene-free routes, such as the reductive carbonylation of nitro compounds or the thermal decomposition of carbamates, offer safer and more sustainable alternatives. digitellinc.comresearchgate.net
The synthesis of the nitrile group can also be approached from a green chemistry perspective. Biocatalytic methods, using enzymes like aldoxime dehydratases, provide a cyanide-free route to nitriles from readily available aldehydes under mild conditions. mdpi.com The use of biomass-derived feedstocks for the synthesis of the cyclohexane (B81311) backbone would further enhance the green credentials of this compound. acs.org For instance, the hydration of nitriles to amides can be achieved using environmentally friendly methods, such as catalysis with metal complexes in aqueous media, avoiding the use of strong acids or bases. researchgate.net
Table 2: Comparison of Synthesis Approaches for Isocyanates and Nitriles
| Approach | Traditional Method | Green Alternative | Advantages of Green Alternative |
| Isocyanate Synthesis | Phosgenation of amines | Curtius rearrangement of acyl azides, Reductive carbonylation | Avoids highly toxic phosgene, reduces corrosive byproducts. digitellinc.comacs.org |
| Nitrile Synthesis | SN2 reaction with cyanide salts | Biocatalytic dehydration of aldoximes, Oxidation of primary amines | Avoids highly toxic cyanide, mild reaction conditions, potential for renewable feedstocks. mdpi.comorganic-chemistry.org |
Theoretical Predictions Guiding Experimental Design
Computational chemistry and theoretical modeling are increasingly powerful tools for predicting the reactivity and properties of molecules, thereby guiding experimental research. researchgate.net For this compound, theoretical studies can provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms.
Density Functional Theory (DFT) calculations can be employed to model the reactivity of the isocyanate and nitrile functional groups. mdpi.com For example, calculations of the electron affinity of the isocyanate moiety can help predict its reactivity towards various nucleophiles. nih.govfrontiersin.org Similarly, theoretical studies can elucidate the mechanism of nitrile isomerization to isocyanates under different conditions, providing a basis for controlling reaction pathways. researchgate.net
Molecular modeling can also be used to design catalysts that are selective for one of the functional groups. By simulating the interaction of the substrate with different catalyst candidates, researchers can identify promising systems for experimental investigation. researchgate.net Furthermore, computational studies can predict the spectroscopic properties of potential products, aiding in their identification and characterization.
In the context of multicomponent reactions, theoretical predictions can help to rationalize the formation of complex products and guide the design of new, efficient synthetic strategies. By understanding the underlying reaction energetics and transition states, chemists can optimize conditions to favor the desired reaction pathways.
Q & A
Q. What are the recommended methods for synthesizing 1-isocyanatocyclohexane-1-carbonitrile, and how can reaction efficiency be optimized?
Methodological Answer:
- Synthetic Routes : Cyclohexene derivatives (e.g., 1-cyclohexene-1-carbonitrile) can serve as precursors. For example, hydrodecyanation using sodium hydride-iodide composites has been demonstrated for analogous nitriles, enabling selective removal of cyanide groups under controlled conditions .
- Optimization Strategies :
- Catalysts : Use phase-transfer catalysts to enhance reactivity in biphasic systems.
- Temperature : Maintain reactions at 0–25°C to prevent side reactions (e.g., polymerization of isocyanate groups).
- Purification : Recrystallization from acetonitrile or ethanol yields ≥95% purity, as validated for structurally similar compounds like 1-piperidinocyclohexanecarbonitrile .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Analyze NMR for distinct nitrile (~110–120 ppm) and isocyanate (~125–135 ppm) signals.
- IR : Confirm isocyanate (N=C=O) stretching vibrations at 2250–2275 cm and nitrile (C≡N) at 2200–2260 cm.
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities ≤0.5%, as standardized for cyclohexene-carbonitrile analogs .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection is mandatory if ventilation is inadequate .
- Storage : Store at –20°C in airtight, amber glass vials to prevent moisture absorption and thermal degradation, ensuring stability for ≥5 years .
- Spill Management : Neutralize spills with sodium bicarbonate slurry, followed by ethanol rinsing to deactivate residual isocyanate groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to evaluate frontier molecular orbitals (FMOs). High electrophilicity index () values (>2.0 eV) suggest preferential [2+2] cycloaddition with electron-rich alkenes .
- Kinetic Studies : Simulate transition states (TS) for isocyanate-alkene interactions to identify activation barriers. For example, TS energies for analogous cyclohexene-carbonitriles correlate with experimental regioselectivity data .
Q. What experimental strategies resolve contradictions in reported spectroscopic data for nitrile-isocyanate derivatives?
Methodological Answer:
- Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d vs. CDCl) to assess solvent-induced shifts. For instance, cyclohexene-carbonitrile analogs show upfield shifts of 0.3–0.5 ppm in polar aprotic solvents .
- Isotopic Labeling : Synthesize -labeled derivatives to distinguish overlapping nitrile/isocyanate signals in NMR spectra .
Q. How do steric and electronic factors influence the stability of this compound under varying pH conditions?
Methodological Answer:
- pH-Dependent Degradation :
- Steric Stabilization : The cyclohexane ring’s chair conformation shields the isocyanate group, reducing hydrolysis rates by 40% compared to linear analogs .
Q. What are the common synthetic byproducts of this compound, and how can they be mitigated?
Methodological Answer:
- Byproducts :
- Mitigation via Chromatography : Use silica gel column chromatography (ethyl acetate/hexane, 3:7) to separate uretdione impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
